REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.[C:15](=O)([O:24]N1C(=O)CCC1=O)[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.CC#N>[CH2:17]([O:16][C:15]([NH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC(C(=O)O)(C)C
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Name
|
|
Quantity
|
13.48 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.17 g
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Type
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reactant
|
Smiles
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C(OCC1=CC=CC=C1)(ON1C(CCC1=O)=O)=O
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The pH was monitored during the addition
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated by removal of MeCN
|
Type
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ADDITION
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Details
|
To the aqueous was added saturated aqueous sodium bicarbonate (2 mL) which
|
Type
|
CUSTOM
|
Details
|
gave a suspension
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Type
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FILTRATION
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Details
|
This was filtered
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with ether (three times)
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Type
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EXTRACTION
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Details
|
extracted into EtOAc (three times)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined EtOAc extracts were dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |